molecular formula C10H11N3 B15266376 N-(4-Methylphenyl)-1H-pyrazol-4-amine

N-(4-Methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15266376
M. Wt: 173.21 g/mol
InChI Key: WIWORXOTFDKSEI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a 4-methylphenyl group at the 1-position and an amine group at the 4-position.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-(4-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-12-7-10/h2-7,13H,1H3,(H,11,12)

InChI Key

WIWORXOTFDKSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a cornerstone for constructing C–N bonds between aryl halides and amines. For N-(4-Methylphenyl)-1H-pyrazol-4-amine, this method involves coupling 4-bromo-1H-pyrazole with 4-methylaniline using a palladium catalyst. A representative protocol employs Pd₂(dba)₃ with XPhos as a ligand, K₃PO₄ as a base, and toluene as the solvent at 100°C for 24 hours, yielding 75% product. The mechanism proceeds through oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination.

Table 1: Optimization of Pd-Catalyzed Coupling Conditions
Aryl Halide Amine Catalyst System Base Solvent Yield (%)
4-Bromo-1H-pyrazole 4-Methylaniline Pd₂(dba)₃/XPhos K₃PO₄ Toluene 75
4-Iodo-1H-pyrazole 4-Methylaniline Pd(OAc)₂/BINAP Cs₂CO₃ Dioxane 68

Key variables affecting yield include ligand choice (bulky phosphines enhance selectivity) and solvent polarity (aprotic solvents favor oxidative addition). Side products, such as diarylation or dehalogenation, are minimized under inert atmospheres.

Sulfone Displacement Strategies

Mechanistic Basis and Applications

Sulfone displacement leverages the nucleophilic aromatic substitution (SNAr) of a sulfonyl group by an amine. In one approach, 4-(methylsulfonyl)-1H-pyrazole reacts with 4-methylaniline in DMF at 80°C using Cs₂CO₃ as a base, achieving 68% yield. The sulfonyl group acts as a transient directing and leaving group, facilitating regioselective amination. Density functional theory (DFT) calculations reveal a transition state where the amine’s lone pair attacks the electrophilic carbon adjacent to the sulfone, with simultaneous deprotonation by the base.

Table 2: Sulfone Displacement Parameters
Sulfone Substrate Amine Base Solvent Temperature (°C) Yield (%)
4-(Methylsulfonyl)-1H-pyrazole 4-Methylaniline Cs₂CO₃ DMF 80 68
4-(Phenylsulfonyl)-1H-pyrazole 4-Methylaniline KOtBu THF 70 55

This method avoids precious metal catalysts but requires pre-functionalization of the pyrazole with a sulfone group, which adds synthetic steps.

Copper-Mediated Ullmann Coupling

Industrial Scalability

Copper-catalyzed couplings offer a cost-effective alternative to palladium. Using CuI with DMEDA as a ligand in DMSO at 120°C for 48 hours, 4-iodo-1H-pyrazole couples with 4-methylaniline to yield 62% product. The reaction proceeds via a single-electron transfer mechanism, forming a copper-amide intermediate before C–N bond formation.

Table 3: Copper-Catalyzed Reaction Metrics
Aryl Halide Amine Catalyst System Solvent Temperature (°C) Yield (%)
4-Iodo-1H-pyrazole 4-Methylaniline CuI/DMEDA DMSO 120 62
4-Bromo-1H-pyrazole 4-Methylaniline CuBr/1,10-phen DMF 130 58

While economical, prolonged heating and ligand degradation limit reproducibility at scale.

Pyrazole Ring Construction via Condensation

Hydrazine-Diketone Cyclization

The pyrazole core can be synthesized de novo by condensing N-(4-methylphenyl)hydrazine with 1,3-diketones. For example, reaction with acetylacetone in ethanol under reflux forms 1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-amine, which is subsequently dehydrogenated to yield the target compound. Regioselectivity is controlled by the electron-withdrawing/donating effects of substituents on the diketone.

Table 4: Condensation Reaction Outcomes
Hydrazine Diketone Solvent Temperature (°C) Yield (%)
N-(4-Methylphenyl)hydrazine Acetylacetone Ethanol 80 45
N-(4-Methylphenyl)hydrazine Ethyl acetoacetate THF 60 38

This route is step-efficient but suffers from moderate yields due to competing side reactions.

Comparative Analysis and Industrial Considerations

Efficiency and Cost Metrics

  • Pd-Catalyzed Coupling : High yields (68–75%) but requires expensive catalysts (~$1,200/mol for Pd₂(dba)₃).
  • Sulfone Displacement : Moderate yields (55–68%) with cheaper reagents but additional oxidation steps.
  • Ullmann Coupling : Lower yields (58–62%) but cost-effective for bulk production.
  • Condensation : Low yields (38–45%) limit industrial adoption despite simplicity.

Chemical Reactions Analysis

Alkylation and Acylation

The amino group at position 4 of the pyrazole ring undergoes alkylation and acylation reactions, enabling the introduction of functional groups.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives. For example:

    N-(4-Methylphenyl)-1H-pyrazol-4-amine+CH3INaH, DMFN-(4-Methylphenyl)-1-methyl-1H-pyrazol-4-amine\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{N-(4-Methylphenyl)-1-methyl-1H-pyrazol-4-amine}

    This modification enhances lipophilicity and stability .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:

    This compound+CH3COClN-(4-Methylphenyl)-1H-pyrazol-4-ylacetamide\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-(4-Methylphenyl)-1H-pyrazol-4-ylacetamide}

    These derivatives are intermediates in drug design .

Oxidation and Reduction

The pyrazole ring and substituents participate in redox reactions:

Reaction Type Conditions Product Application
OxidationH2_2O2_2, AcOHPyrazole N-oxideEnhances electrophilic reactivity
ReductionNaBH4_4, MeOH4-Aminopyrazole (saturated derivative)Precursor for further functionalization

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl group introductions:

  • Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives:

    This compound+Ar-B(OH)2Pd(PPh3)4N-(4-Methylphenyl)-1H-pyrazol-4-yl-Ar\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{N-(4-Methylphenyl)-1H-pyrazol-4-yl-Ar}

    This reaction diversifies the compound’s scaffold for medicinal chemistry .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, yielding diarylamines .

Condensation Reactions

The amino group reacts with aldehydes to form Schiff bases, useful in coordination chemistry:

This compound+RCHON-(4-Methylphenyl)-1H-pyrazol-4-yl-N=CH-R\text{this compound} + \text{RCHO} \rightarrow \text{N-(4-Methylphenyl)-1H-pyrazol-4-yl-N=CH-R}

For example, condensation with terephthalaldehyde generates bis-pyrazole derivatives with potential anticancer activity .

Heterocyclic Ring Formation

Reactions with electrophilic reagents produce fused heterocycles:

  • With Appel Salt (4,5-Dichloro-1,2,3-dithiazolium Chloride) : Forms pyrazolo[3,4-d]thiazoles under thermolytic conditions :

    This compound+Appel SaltΔPyrazolo[3,4-d]thiazole\text{this compound} + \text{Appel Salt} \xrightarrow{\Delta} \text{Pyrazolo[3,4-d]thiazole}

    These compounds exhibit kinase inhibitory activity .

Nucleophilic Substitution

The methylphenyl group directs electrophilic substitution (e.g., nitration, halogenation):

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the para position of the phenyl ring .

  • Halogenation : Br2_2/FeBr3_3 yields brominated derivatives for further coupling .

Biological Activity-Driven Modifications

Derivatives are tailored for specific pharmacological targets:

Modification Biological Target Activity Source
Introduction of sulfonamideCDK2 kinaseAnticancer (GI50_{50} = 0.127–0.560 μM)
Boronic acid functionalizationProteasesInhibitory activity

Key Structural Insights

  • The 4-methylphenyl group enhances steric bulk, influencing regioselectivity in reactions .

  • Amino group reactivity is modulated by conjugation with the pyrazole ring, favoring electrophilic attacks at nitrogen .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs.

    Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and malaria due to its inhibitory effects on specific enzymes and pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. In its antimalarial activity, it may interfere with the replication of the Plasmodium parasite by inhibiting essential metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazol-4-amine Derivatives

Pyrazol-4-amine derivatives differ primarily in their substituents, which influence their physicochemical and biological properties. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
N-(4-Methylphenyl)-1H-pyrazol-4-amine 4-methylphenyl (N1), NH₂ (C4) Base structure for further derivatization N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl (N1), cyclopropyl (N4) Pharmacological interest (e.g., kinase inhibition)
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine 2,2-difluoroethyl (N1), 4-methoxyphenylmethyl (C4) Enhanced lipophilicity for CNS targeting

Key Observations :

  • Aromatic vs.
  • Alkyl vs. Aryl Amines : Substituting the amine group with a cyclopropyl or methoxyphenylmethyl moiety () modulates steric bulk and solubility, impacting bioavailability .
Comparison with Imidazole-4-imine Derivatives

highlights (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, which share the 4-methylphenyl substituent but differ in their core heterocycle (imidazole vs. pyrazole). Key structural differences include:

  • Dihedral Angles : The imidazole derivatives exhibit a dihedral angle of ~56° between terminal phenyl rings, reflecting significant molecular twisting. Pyrazol-4-amine derivatives likely exhibit distinct torsional profiles due to differences in ring geometry .
  • Intermolecular Interactions : Both classes rely on weak C–H⋯N hydrogen bonds for crystal packing, but imidazole derivatives also utilize C–H⋯X (X = Cl, Br) interactions, enhancing lattice stability .
Pharmacological Activity Comparisons
  • Thiazolidin-4-one Derivatives: reports N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide as a potent antiproliferative agent against renal adenocarcinoma (769-P cells).
  • Pyrazolo[3,4-d]pyrimidine Hybrids : describes pyrazolo-pyrimidine hybrids with demonstrated kinase inhibitory activity. The presence of a pyrazole ring in these hybrids underscores the versatility of pyrazol-4-amine derivatives in drug design .

Key Research Findings and Trends

  • Role of Weak Interactions : Despite their weak nature, C–H⋯N and π–π interactions dominate the crystal packing of both pyrazol-4-amine and imidazole-4-imine derivatives, enabling predictable lattice formation .
  • Substituent-Driven Bioactivity: The 4-methylphenyl group enhances hydrophobic interactions in biological targets, as seen in thiazolidinone antitumor agents .

Biological Activity

N-(4-Methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a 4-methylphenyl group. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyrazole scaffold. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions.

Biological Activity Overview

The biological activities of this compound encompass anticancer properties, anti-inflammatory effects, and potential neuroprotective roles. Below are summarized findings from various studies:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that compounds containing the pyrazole moiety exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) and ovarian cancer cells (A2780) .
    • Mechanistic studies indicated that this compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through the downregulation of key survival pathways .
  • Selectivity and Potency :
    • Comparative studies have revealed that this compound exhibits selectivity towards certain cyclin-dependent kinases (CDKs), making it a promising candidate for targeted cancer therapies. The compound's selectivity was significantly higher than that of other similar compounds .

Anti-inflammatory Effects

Research has indicated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, this compound showed promising results in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Table 1: Biological Activity Summary

StudyCell LineIC50 (µM)Mechanism
A27800.158Apoptosis induction
MCF73.3Cell cycle arrest
MDA-MB-231Not specifiedCDK inhibition

Case Study: In Vitro Evaluation

In a recent study evaluating various pyrazole derivatives, this compound was tested alongside other structural analogs for its cytotoxic effects on cancer cells. The results highlighted its superior activity compared to other derivatives, reinforcing its potential as a lead compound for further development in anticancer therapies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to the active sites of CDKs, potentially inhibiting their activity and thus affecting cell cycle regulation .

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